molecular formula C20H23NOS B4021766 N-1-adamantyl-2-naphthalenesulfinamide

N-1-adamantyl-2-naphthalenesulfinamide

Cat. No. B4021766
M. Wt: 325.5 g/mol
InChI Key: OBXHPMFEIMRIAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-1-adamantyl-2-naphthalenesulfinamide" often involves complex organic synthesis routes that incorporate adamantyl and naphthalene units. For example, the synthesis of 1,8-di(1-adamantyl)naphthalenes as single enantiomers involves a [4+2]cycloaddition reaction, demonstrating the intricacies of incorporating adamantyl groups into naphthalene rings (Aikawa, Takahira, & Yamaguchi, 2011). These synthetic strategies highlight the challenges and innovative approaches in the creation of adamantyl-naphthalene compounds.

Molecular Structure Analysis

The molecular structure of adamantyl-naphthalene derivatives is characterized by the presence of bulky adamantyl groups attached to the naphthalene core, significantly affecting the compound's physical and chemical properties. X-ray analysis and computational studies provide insight into the distorted molecular structures and the impact of adamantyl substitution on naphthalene's electronic properties (Yamamoto et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "N-1-adamantyl-2-naphthalenesulfinamide" and similar compounds often explore the reactivity of the naphthalene core and the influence of the adamantyl group on reaction outcomes. Studies on the synthesis of 2-aryl-3H-naphtho[1,2-d]imidazoles containing an adamantane fragment highlight the versatility of these compounds in forming complex heterocyclic structures (Frolenko et al., 2013).

Physical Properties Analysis

The physical properties of adamantyl-naphthalene derivatives, such as solubility, melting point, and stability, are significantly influenced by the bulky adamantyl groups. Studies on unimolecular micelles formed by polymers with adamantyl groups provide insight into the self-assembly and physical characteristics of these compounds in solution (Morishima et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilicity, and stability of adamantyl-naphthalene derivatives, are central to understanding their potential applications. The synthesis and characterization of polymers and copolymers containing adamantyl and naphthalene units demonstrate the impact of structural modifications on the chemical behavior of these compounds (Kobayashi, Kataoka, & Ishizone, 2009).

properties

IUPAC Name

N-(1-adamantyl)naphthalene-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c22-23(19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXHPMFEIMRIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)naphthalene-2-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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